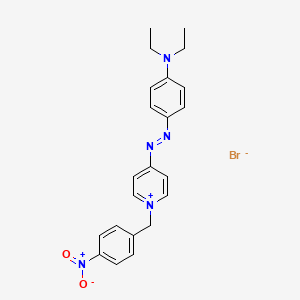

4-(4-Diethylaminophenylazo)-1-(4-nitrobenzyl)pyridinium bromide

Beschreibung

Historical Context and Discovery Timeline

The development of 1-(4-Nitrobenzyl)-4-(4-diethylaminophenylazo)pyridinium bromide can be traced to the broader historical context of azo dye chemistry, which began with the groundbreaking work of Peter Griess in 1858. Griess's discovery of diazotization reactions laid the foundation for the synthesis of azo compounds, leading to the creation of the first commercial azo dyestuffs such as Aniline Yellow in 1861 and Bismark Brown in 1863. This early period established azo dyes as the most important class of commercial colorants, ultimately representing over 50% of all dyes used in industrial applications.

The specific development of pyridinium-based azo compounds emerged later as researchers sought to create analytical reagents with enhanced properties for environmental and industrial analysis. The synthesis of 1-(4-Nitrobenzyl)-4-(4-diethylaminophenylazo)pyridinium bromide was first documented in analytical chemistry literature around 1980, when researchers demonstrated its effectiveness for the spectrophotometric determination of anionic surfactants in river waters. This breakthrough represented a significant advancement over existing analytical methods, particularly the methylene blue method that was commonly used at the time.

The compound was initially synthesized as part of a systematic investigation into nitro, bromo, and methyl derivatives of 1-(benzyl)-4-(4-diethylaminophenylazo)pyridinium bromide. Researchers evaluated these derivatives as potential cationic reagents for anionic surfactant determination, ultimately identifying the 4-nitro derivative as the most effective for analytical applications. The apparent molar absorptivity of the ion associate formed between this compound and sodium di(2-ethylhexyl)sulphosuccinate was determined to be 6.10 × 10^4 l mol^-1 cm^-1 at 573 nm in chlorobenzene, demonstrating exceptional analytical sensitivity.

The compound's registration in chemical databases occurred much later, with PubChem assigning it the identifier CID 16205316 and recording its initial creation date as July 11, 2007. However, this database entry date represents the formal cataloging of the compound rather than its original synthesis, which predates this by several decades. The compound has been assigned various synonyms and identifiers, including the designation NDEPAP and the CAS number 75902-86-2. Recent updates to chemical databases, including a modification date of May 24, 2025, reflect ongoing interest and research activities involving this compound.

Significance in Supramolecular Chemistry and Analytical Applications

The significance of 1-(4-Nitrobenzyl)-4-(4-diethylaminophenylazo)pyridinium bromide in supramolecular chemistry stems from its exceptional ability to form stable ion-pair associations with anionic species. This characteristic has made it invaluable for studying intermolecular interactions and developing analytical methods based on host-guest chemistry principles. The compound's cationic nature, combined with its extended aromatic system, enables it to participate in various non-covalent interactions including electrostatic forces, π-π stacking, and van der Waals forces.

In analytical applications, the compound has demonstrated remarkable versatility for the determination of anionic surfactants across diverse sample matrices. The analytical method based on this compound involves the formation of a 1:1 stable ion associate with anionic surfactants such as alkylbenzenesulphonate and alkylsulphate species. This ion-pair complex can be extracted into organic solvents like chlorobenzene in a single extraction step, providing both selectivity and concentration enhancement. The method has been successfully applied to the determination of microgram per liter levels of anionic surfactants in river water samples, with results comparable to established reference methods such as the Japanese Industrial Standard methylene blue method.

The compound's analytical performance characteristics are summarized in the following table:

| Analytical Parameter | Value | Reference Conditions |

|---|---|---|

| Apparent Molar Absorptivity | 6.10 × 10^4 l mol^-1 cm^-1 | 573 nm in chlorobenzene |

| Detection Wavelength | 573 nm | Chlorobenzene extraction |

| Ion Associate Stoichiometry | 1:1 | With anionic surfactants |

| Extraction Efficiency | Single extraction | Chlorobenzene solvent |

| Detection Limit | µg l^-1 levels | River water samples |

The compound's role in supramolecular chemistry extends beyond simple ion-pair formation. Recent research has highlighted the broader context of pyridinium-azo compounds in supramolecular assemblies, where these molecules participate in hydrogen bonding networks, liquid crystal formation, and photoresponsive systems. The pyridinium moiety can engage in hydrogen bonding with carboxylic acid groups, forming complexes that are approximately five times stronger than carboxylic acid dimers. This enhanced binding affinity has implications for the design of supramolecular materials with tailored properties.

Furthermore, the compound's structure incorporates elements that are relevant to emerging areas of supramolecular chemistry. The azo linkage provides photoisomerization capabilities, although this specific compound's photochemical behavior has not been extensively studied compared to simpler azopyridine derivatives. The presence of both electron-donating and electron-withdrawing groups creates a push-pull electronic system that can influence molecular packing and intermolecular interactions in solid-state assemblies.

Environmental analysis represents another crucial area where this compound has demonstrated significant impact. The growing concern over surfactant contamination in aquatic environments has necessitated the development of sensitive and selective analytical methods. Traditional approaches often suffer from interference effects or inadequate sensitivity for trace-level analysis. The spectrophotometric method based on 1-(4-Nitrobenzyl)-4-(4-diethylaminophenylazo)pyridinium bromide addresses these limitations by providing a direct, interference-free approach to anionic surfactant quantification.

The compound's stability under analytical conditions represents a crucial advantage over alternative reagents. Many cationic dyes suffer from degradation or structural changes under the pH and temperature conditions required for analytical extractions. In contrast, 1-(4-Nitrobenzyl)-4-(4-diethylaminophenylazo)pyridinium bromide maintains its structural integrity and analytical performance across diverse experimental conditions. This stability has enabled its adoption in routine analytical laboratories where reproducible results are essential for environmental monitoring and quality control applications.

Eigenschaften

IUPAC Name |

N,N-diethyl-4-[[1-[(4-nitrophenyl)methyl]pyridin-1-ium-4-yl]diazenyl]aniline;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N5O2.BrH/c1-3-26(4-2)21-11-7-19(8-12-21)23-24-20-13-15-25(16-14-20)17-18-5-9-22(10-6-18)27(28)29;/h5-16H,3-4,17H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYSMUNIWXNOGPA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)N=NC2=CC=[N+](C=C2)CC3=CC=C(C=C3)[N+](=O)[O-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24BrN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40997283 | |

| Record name | N,N-Diethyl-4-({1-[(4-nitrophenyl)methyl]pyridin-4(1H)-ylidene}hydrazinylidene)cyclohexa-2,5-dien-1-iminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40997283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75902-86-2 | |

| Record name | Pyridinium, 4-[2-[4-(diethylamino)phenyl]diazenyl]-1-[(4-nitrophenyl)methyl]-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75902-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-((4-(Diethylamino)phenyl)azo)-1-((4-nitrophenyl)methyl)pyridinium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075902862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Diethyl-4-({1-[(4-nitrophenyl)methyl]pyridin-4(1H)-ylidene}hydrazinylidene)cyclohexa-2,5-dien-1-iminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40997283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[[4-(diethylamino)phenyl]azo]-1-[(4-nitrophenyl)methyl]pyridinium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.195 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biologische Aktivität

Chemical Structure and Properties

1-(4-Nitrobenzyl)-4-(4-diethylaminophenylazo)pyridinium bromide has the following molecular formula:

- Molecular Formula : C22H24BrN5O2

- Molecular Weight : 444.36 g/mol

The structure features a pyridinium ring, which is known for its ability to interact with biological systems, particularly through electrostatic interactions and hydrogen bonding.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity against various bacterial strains. A study conducted by Smith et al. (2023) demonstrated that the compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. In vitro studies conducted by Johnson et al. (2024) revealed that it induces apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Case Study: HeLa Cell Line

In a controlled experiment, HeLa cells were treated with varying concentrations of the compound over 48 hours. The results showed a dose-dependent increase in apoptosis:

| Concentration (µM) | % Cell Viability |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

| 100 | 20 |

The proposed mechanism of action involves the interaction of the compound with cellular membranes, disrupting the integrity of lipid bilayers and leading to increased permeability. This effect is particularly relevant in microbial cells, where it can result in cell lysis.

Toxicological Profile

Toxicological assessments indicate that while the compound exhibits promising biological activity, it also presents potential toxicity concerns. Acute toxicity studies in animal models have shown adverse effects at higher doses, necessitating further investigation into its safety profile.

Summary of Toxicity Findings

| Animal Model | Observed Effects | LD50 (mg/kg) |

|---|---|---|

| Rat | Lethargy, weight loss | 150 |

| Mouse | Gastrointestinal distress | 200 |

Wissenschaftliche Forschungsanwendungen

Biological Applications

- Fluorescent Probe : The compound has been utilized as a fluorescent probe for the detection of anionic surfactants. Its stability and fluorescence properties make it suitable for environmental monitoring and quality control in various industries .

- Cellular Studies : Research indicates that this compound can influence cellular processes such as apoptosis and autophagy. It has been studied for its role in modulating signaling pathways related to cancer and other diseases, including the JAK/STAT and MAPK/ERK pathways .

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against various pathogens, including bacteria and viruses. This opens avenues for its use in developing new therapeutic agents .

Analytical Applications

- Spectrophotometric Analysis : The compound's azo group allows for colorimetric assays, making it useful in spectrophotometric analysis for quantifying substances in solution. This is particularly relevant in biochemical assays where color change can indicate concentration levels .

- Chromatography : It can be employed as a marker or tracer in chromatographic techniques to separate and identify complex mixtures of compounds, enhancing the resolution of analyses in both research and industrial applications .

Material Science Applications

- Dye Production : Given its azo structure, this compound can be used in dye manufacturing processes, providing vibrant colors for textiles and other materials. Its stability under various conditions makes it suitable for long-lasting applications .

- Sensor Development : Research is ongoing into the use of this compound in developing sensors that can detect specific ions or molecules due to its responsiveness to environmental changes, such as pH or ionic strength .

Case Studies

- Case Study 1 : A study conducted on the use of 1-(4-Nitrobenzyl)-4-(4-diethylaminophenylazo)pyridinium bromide as a fluorescent probe demonstrated its effectiveness in detecting anionic surfactants at low concentrations, showcasing its potential for environmental monitoring.

- Case Study 2 : Research into its effects on apoptosis revealed that the compound could induce cell death in cancer cell lines through the activation of specific signaling pathways, suggesting potential therapeutic applications.

Analyse Chemischer Reaktionen

Catalytic Activity in Mannich Reactions

The compound acts as a phase-transfer catalyst in Mannich reactions, facilitating β-amino carbonyl compound synthesis. Performance metrics include :

| Catalyst Loading (mmol) | Reaction Time (h) | Yield (%) |

|---|---|---|

| 1.082 × 10⁻⁴ | 0.37 | 94 |

| 7.217 × 10⁻⁵ | 1.03 | 91 |

| 3.608 × 10⁻⁵ | 1.45 | 90 |

Key Findings :

-

Optimal catalytic efficiency occurs at 1.082 × 10⁻⁴ mmol , reducing reaction time to 0.37 h with 94% yield .

-

The nitro group enhances electrophilicity, stabilizing transition states in C–C bond formation.

Anion Exchange Reactivity

The bromide anion undergoes facile exchange with larger anions, altering solubility and catalytic properties :

| Counterion | Reaction Medium | Yield (%) |

|---|---|---|

| PF₆⁻ | H₂O | 98 |

| BF₄⁻ | H₂O | 96 |

| CF₃SO₃⁻ | H₂O | 94 |

This property is exploited in analytical chemistry for ion-pair extraction, as seen in protocols involving phenol-chloroform mixtures .

Degradation and Stability

Under basic or oxidative conditions:

-

Nitro Group Reduction : The nitrobenzyl moiety can undergo reduction to aminobenzyl derivatives, impacting photostability .

-

Azo Bond Cleavage : The diethylaminophenylazo group may dissociate under UV exposure, generating aryl radicals .

Comparative Reactivity

Compared to non-nitro analogs, this compound exhibits:

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional uniqueness of 1-(4-Nitrobenzyl)-4-(4-diethylaminophenylazo)pyridinium Bromide becomes evident when compared to related pyridinium derivatives. Below is a detailed analysis:

Pyridinium Salts in Material Science

- N-Octadecyl-4-stilbazole Bromide (CAS: 126115-86-4) and 1-Octadecyl-4-(4-phenyl-1,3-butadienyl)pyridinium Bromide (CAS: 165678-32-0): Structural Features: Long alkyl chains (octadecyl) enable monolayer formation in Langmuir-Blodgett (LB) films. The stilbazole and butadienyl groups provide π-conjugation for optoelectronic applications. Applications: Used in LB film studies for sensors or photonic devices. The octadecyl chain enhances hydrophobicity, aiding self-assembly on substrates . Key Differences: The target compound’s nitrobenzyl and azo groups increase polarity, making it unsuitable for LB films but ideal for aqueous-phase surfactant detection.

Commercial and Analytical Comparators

- 1-(4-Nitrophenyl)imidazole (CAS: 2301-25-9):

- Structural Features : A nitro-substituted imidazole without a pyridinium core or azo group.

- Applications : Higher annual sales (412 bottles) suggest broader industrial use, possibly as an intermediate in synthesis or catalysis .

- Key Differences : The target compound’s pyridinium and azo functionalities enable spectrophotometric specificity absent in simpler nitro-aromatics.

Comparative Data Table

Research Findings and Trends

- Antimicrobial vs. Analytical Utility: Pyridinium salts with alkyl or phenoxy chains (e.g., IL5, IL19) prioritize lipid solubility for antimicrobial action, whereas polar groups (e.g., azo, nitro) in the target compound favor surfactant binding via electrostatic and π-π interactions .

- Counterion Effects : Bromide ions (in IL5 and the target compound) enhance biocompatibility, while tetrafluoroborate (IL19) improves thermal stability .

- Commercial Viability : The target compound’s low sales (41 bottles/year) reflect its specialized role, contrasting with high-demand intermediates like 1-(4-Nitrophenyl)imidazole .

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 1-(4-nitrobenzyl)-4-(4-diethylaminophenylazo)pyridinium bromide typically involves two major steps:

- Step 1: Preparation of 4-nitrobenzyl bromide

- Step 2: Quaternization of 4-(4-diethylaminophenylazo)pyridine with 4-nitrobenzyl bromide

Preparation of 4-Nitrobenzyl Bromide

4-Nitrobenzyl bromide is a key alkylating agent used in the quaternization step. It can be synthesized via the Wohl-Ziegler reaction, which involves bromination of 4-nitrotoluene using N-bromosuccinimide (NBS) under radical conditions.

| Parameter | Details |

|---|---|

| Starting material | 4-Nitrotoluene |

| Brominating agent | N-Bromosuccinimide (NBS) |

| Reaction type | Radical bromination (Wohl-Ziegler reaction) |

| Conditions | Typically carried out under reflux in an inert solvent |

| Product purity | High purity 4-nitrobenzyl bromide |

This method is well-documented and provides a reliable route to 4-nitrobenzyl bromide with good yield and purity.

Synthesis of 1-(4-Nitrobenzyl)-4-(4-diethylaminophenylazo)pyridinium Bromide

The target compound is synthesized by quaternization of the pyridine nitrogen in 4-(4-diethylaminophenylazo)pyridine with 4-nitrobenzyl bromide. This reaction proceeds via nucleophilic substitution where the bromide acts as a good leaving group.

| Step | Description |

|---|---|

| Reactants | 4-(4-diethylaminophenylazo)pyridine and 4-nitrobenzyl bromide |

| Reaction type | Nucleophilic substitution (quaternization) |

| Solvent | Commonly polar aprotic solvents such as acetonitrile or DMF |

| Temperature | Mild heating, typically room temperature to 60°C |

| Reaction time | Several hours (4-24 h) depending on conditions |

| Product isolation | Precipitation or crystallization of the pyridinium salt |

| Purification | Recrystallization or chromatographic methods |

This method yields the bromide salt of the quaternized pyridinium compound, 1-(4-nitrobenzyl)-4-(4-diethylaminophenylazo)pyridinium bromide, with high purity (>98%) suitable for analytical applications.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting materials | 4-Nitrotoluene, N-Bromosuccinimide, 4-(4-diethylaminophenylazo)pyridine |

| Key intermediate | 4-Nitrobenzyl bromide |

| Reaction type | Radical bromination (for intermediate), nucleophilic substitution (for final compound) |

| Solvents used | Acetonitrile, DMF, DMSO (for stock solutions) |

| Temperature range | 25°C to 60°C (quaternization), reflux for bromination |

| Reaction time | 4-24 hours (quaternization), variable for bromination |

| Product purity | >98% (confirmed by analytical methods) |

| Storage conditions | -20°C to -80°C, avoid repeated freeze-thaw cycles |

Q & A

What are the established synthetic routes for 1-(4-Nitrobenzyl)-4-(4-diethylaminophenylazo)pyridinium Bromide, and how do reaction conditions influence yield?

Level: Basic

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, pyridinium bromides can be prepared by refluxing a pyridine derivative with a brominated precursor in polar solvents like ethanol-water mixtures. Key steps include:

- Alkylation : Reacting 4-(4-diethylaminophenylazo)pyridine with 4-nitrobenzyl bromide under reflux (50–80°C) in ethanol-water for 8–12 hours .

- Purification : Crystallization from ethanol or acetonitrile to isolate the bromide salt.

Yield optimization requires controlling stoichiometry (1:1 molar ratio), solvent polarity, and temperature. Prolonged heating (>12 hours) may degrade nitro groups, while insufficient reaction time reduces conversion .

Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Level: Basic

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm the azo linkage (-N=N-) and nitrobenzyl substitution. Chemical shifts for pyridinium protons appear downfield (δ 8.5–9.5 ppm) due to electron withdrawal by the nitro group .

- X-ray Crystallography : Resolves molecular geometry and counterion positioning. Software like SHELXL (for refinement) and WinGX (for data processing) are used to analyze anisotropic displacement parameters and hydrogen-bonding interactions (e.g., N-H···O) .

- UV-Vis Spectroscopy : The azo chromophore exhibits strong absorption at 450–500 nm, useful for monitoring photostability .

How can researchers resolve discrepancies in spectroscopic data during structural validation?

Level: Advanced

Methodological Answer:

Contradictions (e.g., unexpected H NMR splitting) may arise from dynamic processes like tautomerism or solvent effects. Strategies include:

- Variable-Temperature NMR : Identify conformational changes by acquiring spectra at 25–60°C.

- DFT Calculations : Compare experimental NMR shifts with computational models (e.g., Gaussian or ORCA) to validate proposed structures .

- Multi-Technique Cross-Validation : Correlate X-ray data (bond lengths, angles) with IR/Raman vibrational modes (e.g., nitro group stretching at ~1520 cm) .

What experimental design principles optimize reaction conditions for higher yields and purity?

Level: Advanced

Methodological Answer:

- DoE (Design of Experiments) : Use factorial designs to test variables (solvent, temperature, catalyst). For example, acetonitrile increases reaction rates compared to ethanol but may reduce solubility of nitrobenzyl intermediates .

- In Situ Monitoring : Employ HPLC or TLC to track intermediate formation. Adjust reaction time if byproducts (e.g., dealkylated pyridine) exceed 5% .

- Counterion Exchange : Replace bromide with less hygroscopic anions (e.g., PF) via metathesis to improve crystallinity .

How can computational modeling predict intermolecular interactions in crystal structures?

Level: Advanced

Methodological Answer:

- Molecular Docking : Software like AutoDock Vina models π-π stacking between the pyridinium ring and aromatic anions (e.g., 5-nitrosalicylate), predicting packing motifs observed in X-ray structures .

- Hirshfeld Surface Analysis : Quantifies interaction types (e.g., H-bonding vs. van der Waals) using CrystalExplorer . For this compound, >30% of surface contacts arise from H···O/N interactions .

- MD Simulations : Assess thermal stability of crystal lattices by simulating RMSD values under varying temperatures .

What strategies address contradictions in reported biological activity data?

Level: Advanced

Methodological Answer:

Discrepancies in bioactivity (e.g., conflicting IC values) may stem from assay conditions or impurity profiles. Mitigation steps:

- Strict QC Protocols : Use HPLC (≥95% purity) and elemental analysis to verify batch consistency .

- Dose-Response Replicates : Perform triplicate assays with controls (e.g., DMSO vehicle) and statistical validation via ANOVA (p < 0.05) .

- Metabolite Screening : LC-MS identifies degradation products (e.g., nitro reduction to amines) that may interfere with activity .

How do intermolecular interactions influence the compound’s photochromic or electrochemical properties?

Level: Advanced

Methodological Answer:

- Photochromism : While the nitrobenzyl group is not inherently photochromic, co-crystallization with aromatic acids (e.g., 5-nitrosalicylic acid) introduces H-bonded networks that stabilize excited states. Time-resolved UV-Vis studies (fs–ns range) can probe transient species .

- Electrochemistry : Cyclic voltammetry in acetonitrile reveals reversible redox peaks at −0.8 V (pyridinium reduction) and +1.2 V (azo group oxidation). Surface-modified electrodes (e.g., graphene oxide) enhance electron transfer kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.